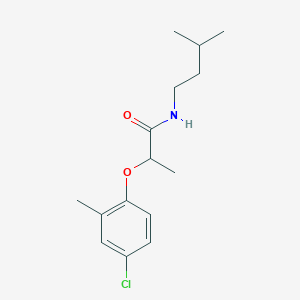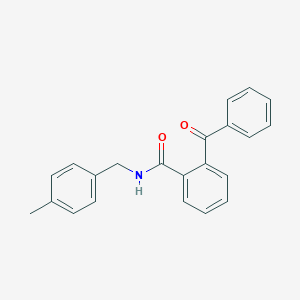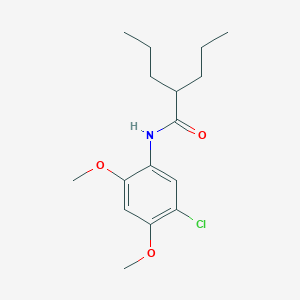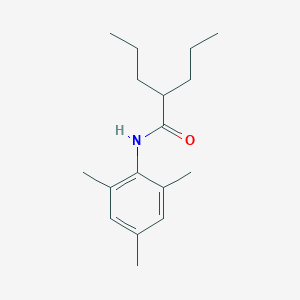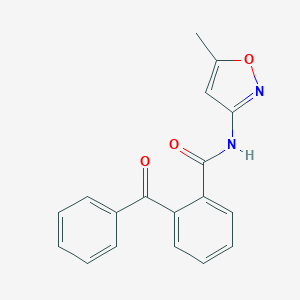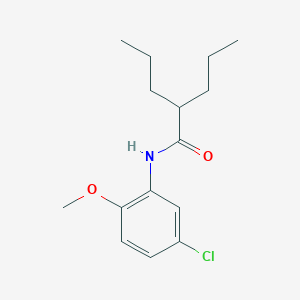
2-(4-chlorobenzoyl)-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-isobutylbenzamide, also known as Clonixin, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a potent inhibitor of prostaglandin synthesis and is used to study the role of prostaglandins in various physiological and pathological processes.
Mécanisme D'action
2-(4-chlorobenzoyl)-N-isobutylbenzamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-(4-chlorobenzoyl)-N-isobutylbenzamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-isobutylbenzamide has a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. It also reduces gastric acid secretion and platelet aggregation. 2-(4-chlorobenzoyl)-N-isobutylbenzamide has been shown to have analgesic, anti-inflammatory, and antipyretic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-N-isobutylbenzamide has several advantages for lab experiments. It is a potent inhibitor of prostaglandin synthesis, which makes it useful for studying the role of prostaglandins in various physiological and pathological processes. 2-(4-chlorobenzoyl)-N-isobutylbenzamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using 2-(4-chlorobenzoyl)-N-isobutylbenzamide in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term studies. Additionally, 2-(4-chlorobenzoyl)-N-isobutylbenzamide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chlorobenzoyl)-N-isobutylbenzamide. One area of interest is the development of more selective COX inhibitors that can target specific isoforms of the enzyme. Another area of interest is the development of prodrugs that can be activated specifically in inflamed tissue, which would reduce the risk of off-target effects. Additionally, there is ongoing research into the role of prostaglandins in various diseases, which may lead to the development of new therapies that target the prostaglandin pathway.
Méthodes De Synthèse
The synthesis of 2-(4-chlorobenzoyl)-N-isobutylbenzamide involves the reaction of 4-chlorobenzoyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-chlorobenzoyl)-N-isobutylbenzamide. The yield of 2-(4-chlorobenzoyl)-N-isobutylbenzamide synthesis is typically around 50-60%.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-N-isobutylbenzamide is widely used in scientific research to study the role of prostaglandins in various physiological and pathological processes. It is commonly used to study the effects of prostaglandin inhibitors on inflammation, pain, and fever. 2-(4-chlorobenzoyl)-N-isobutylbenzamide has also been used to study the role of prostaglandins in the regulation of blood pressure, gastric acid secretion, and platelet aggregation.
Propriétés
Formule moléculaire |
C18H18ClNO2 |
|---|---|
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H18ClNO2/c1-12(2)11-20-18(22)16-6-4-3-5-15(16)17(21)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,22) |
Clé InChI |
VRAJQEYGSDVPNX-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



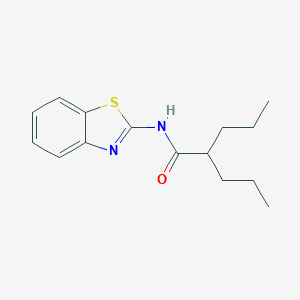


![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)

